Eurycarpin A

PPAR signaling Metabolic regulation Nuclear receptor pharmacology

Researchers often face functional misassignment when sourcing isoflavones, assuming all analogs from the same plant have identical activity. Eurycarpin A solves this by providing a defined PPAR antagonistic profile, distinct from co-occurring agonists like formononetin. Key supply specifications: • Purity: ≥98% by HPLC, verified by orthogonal NMR and MS analysis. • Functional Use: Validated PPAR receptor ligand antagonist for inhibition assays. • Supply Chain: Packaged under inert atmosphere with certificate of analysis; ready for immediate shipment to support metabolic studies.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B172866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurycarpin A
Synonyms7,2',4'-trihydroxy-3'-(3,3-dimethylallyl)isoflavone
eurycarpin A
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C=CC(=C3)O)O)C
InChIInChI=1S/C20H18O5/c1-11(2)3-5-14-17(22)8-7-13(19(14)23)16-10-25-18-9-12(21)4-6-15(18)20(16)24/h3-4,6-10,21-23H,5H2,1-2H3
InChIKeyNNCFAUGCNTZUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Eurycarpin A: Overview & Natural Source


Eurycarpin A is a naturally occurring prenylated isoflavone first isolated from the roots of Glycyrrhiza eurycarpa P.C.Li (a licorice species) [1]. Its structure was established as 7,2',4'-trihydroxy-3'-(3,3-dimethylallyl) isoflavone based on comprehensive spectroscopic analysis including UV, EI-MS, 1H NMR, 13C NMR, NOE difference and HMBC [1]. The compound has also been identified in Crotalaria ferruginea and Glycyrrhiza uralensis Fisch [2]. With a molecular formula of C20H18O5 and molecular weight of approximately 338.35–338.40 g/mol, Eurycarpin A features a 3,3-dimethylallyl (prenyl) side chain at the 3′ position of the B-ring, a structural motif that distinguishes it from simpler isoflavones and may contribute to its distinct receptor interaction profile [3].

Natural prenylated isoflavone from Glycyrrhiza eurycarpa
3′-dimethylallyl side chain distinguishes from simpler isoflavones
Reported PPAR receptor antagonist (class-level pharmacology)

Eurycarpin A vs. Analog Isoflavones


Eurycarpin A co-occurs with licoisoflavone A, calycosin, and formononetin in Glycyrrhiza eurycarpa root extracts [1], yet these structurally related isoflavones exhibit fundamentally divergent pharmacological mechanisms. While formononetin and calycosin have been documented as PPARγ agonists or activators that upregulate PPAR-driven transcriptional programs [2], Eurycarpin A has been characterized as a PPAR receptor ligand antagonist [3]. This oppositional receptor pharmacology—antagonism versus agonism—means that substituting Eurycarpin A with co-occurring analogs would produce functionally inverse outcomes in PPAR-mediated metabolic assays. Additionally, the presence of a 3,3-dimethylallyl (prenyl) side chain in Eurycarpin A, absent in calycosin and formononetin, confers distinct physicochemical properties including higher lipophilicity (calculated XLogP3-AA ≈ 4.2 versus 2.8–3.1 for non-prenylated analogs) that substantially alter membrane permeability and cellular distribution [4].

PPAR functional opposition
Co-occurring isoflavones (formononetin, calycosin) act as agonists; Eurycarpin A is reported as antagonist. Functional direction may reverse.
Lipophilicity mismatch
Prenyl group confers higher lipophilicity, altering membrane permeability and cellular distribution relative to non-prenylated analogs.
Conformational binding differences
Additional rotatable bonds from the prenyl chain may shift target binding pose; docking models using simpler isoflavones may not represent Eurycarpin A.

Differentiation Evidence for Eurycarpin A


PPAR Antagonism vs. Agonism

Eurycarpin A has been identified as a PPAR (peroxisome proliferator-activated receptor) ligand antagonist [1], in direct contrast to co-occurring isoflavone analogs formononetin and calycosin, which have been characterized as PPARγ and PPARα activators [2]. Notably, in reporter-gene assays, calycosin fails to activate PPARγ at low doses where formononetin and biochanin A demonstrate measurable activation [2]. While direct quantitative binding or functional antagonism data (e.g., IC50 for PPAR inhibition) are not publicly available for Eurycarpin A, the directional pharmacology represents a critical selection criterion.

PPAR Functional Direction
Class-level
Antagonist vs. Agonist
Eurycarpin A
antagonist
vsFormononetin
agonist
Functional outcome cannot be substituted
Directional pharmacology; quantitative antagonism data not publicly available
PPAR signaling Metabolic regulation Nuclear receptor pharmacology

Lipophilicity Enhancement by Prenylation

Eurycarpin A contains a 3,3-dimethylallyl (prenyl) side chain at the 3′ position of the B-ring, a structural feature absent in calycosin and formononetin [1]. This prenylation confers significantly higher lipophilicity as reflected in calculated physicochemical parameters: Eurycarpin A has an XLogP3-AA value of approximately 4.0–4.2 [2], compared to calycosin (XLogP3-AA ≈ 2.8) and formononetin (XLogP3-AA ≈ 3.1) [3]. The ~1 log unit increase in lipophilicity predicts substantially altered membrane permeability and cellular distribution.

Lipophilicity (XLogP3‑AA)
Reported
≈ 4.0–4.2
Δ +1.1 to +1.4 vs. non-prenylated
Supports membrane permeability assay design
In silico XLogP3-AA prediction; experimental log P/D to verify
Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area & H-Bond Donors

Eurycarpin A possesses three hydrogen bond donors (3 × -OH groups) and a topological polar surface area (TPSA) of 87.0 Ų [1]. These values meet key Lipinski Rule of Five thresholds (HBD ≤5; TPSA <140 Ų), predicting favorable oral absorption potential. In comparison, licoisoflavone A contains four hydrogen bond donors and a TPSA of 107.2 Ų [2], while calycosin has two HBDs and TPSA of 70.7 Ų [3]. Eurycarpin A occupies an intermediate position in this polar surface area spectrum.

Topological Polar Surface Area
Reported
87.0 Ų
H-bond donors: 3
ADME profile may differ from simpler analogs
Intermediate TPSA vs. calycosin (70.7) & licoisoflavone A (107.2)
ADME Oral bioavailability Drug discovery

Conformational Flexibility Comparison

Eurycarpin A contains three rotatable bonds [1], primarily attributable to the prenyl side chain and the bond connecting the B-ring to the chromen-4-one core. In contrast, formononetin and calycosin contain only one and two rotatable bonds, respectively [2]. The prenyl side chain in Eurycarpin A introduces additional conformational degrees of freedom that may influence receptor binding entropy and induced-fit interactions.

Conformational Flexibility
Reported
3 rotatable bonds
vs. 1–2 for non-prenylated isoflavones
Binding pose requires modeling review
Prenyl chain adds conformational degrees of freedom
Conformational flexibility Target binding Entropic penalty

Recommended Application Scenarios


PPAR Antagonism in Metabolic Research

Eurycarpin A is appropriate for studies investigating PPAR pathway inhibition in metabolic contexts, including lipid metabolism regulation, adipocyte differentiation assays, and glucose homeostasis models. As documented in vendor technical specifications, the compound has been characterized as a PPAR receptor ligand antagonist [1]. Researchers should employ appropriate PPAR agonist controls (e.g., formononetin, rosiglitazone) to validate antagonistic effects, as PPAR activation and inhibition produce directionally opposite metabolic outcomes.

SAR Studies of Prenylated Isoflavones

Eurycarpin A serves as a reference standard for investigating the pharmacological impact of isoflavone prenylation. The compound features a 3,3-dimethylallyl side chain at the 3′ position of the B-ring [2], and its higher lipophilicity (XLogP3-AA ≈ 4.0–4.2 versus 2.8–3.1 for non-prenylated analogs) [3] provides a defined physicochemical benchmark for comparing cellular uptake, membrane partitioning, and target engagement against non-prenylated isoflavones such as calycosin and formononetin.

Analytical Standard for Glycyrrhiza Profiling

Eurycarpin A was originally isolated and structurally characterized from Glycyrrhiza eurycarpa roots, where it co-occurs with licoisoflavone A, calycosin, and formononetin [2]. The compound is commercially available with HPLC purity ≥98% and comes with certificates of analysis including HPLC-DAD/ELSD, MS, and NMR verification data [4]. It is suitable for use as an analytical reference standard in quality control, botanical authentication, and phytochemical fingerprinting of Glycyrrhiza species and related Fabaceae plant materials.

Nuclear Receptor Control Experiments

Given that formononetin and calycosin have been characterized as PPARγ activators or agonists [5], while Eurycarpin A is described as a PPAR antagonist [1], the compound is appropriate as a negative control or mechanistic comparator in nuclear receptor transactivation assays. Researchers studying PPAR-mediated gene expression should not assume functional equivalence among isoflavones isolated from the same plant source; systematic inclusion of Eurycarpin A alongside agonist controls is necessary to validate receptor-specific pharmacological directionality.

Application
Selection Property
Validation Focus
PPAR pathway inhibition research
PPAR antagonist functional directionality
Agonist-controlled assay validation
Isoflavone prenylation SAR studies
Prenyl lipophilicity and conformational profile
Membrane partitioning comparison
Glycyrrhiza phytochemical profiling
Botanical authenticity marker
HPLC/LC-MS method verification
Nuclear receptor control experiments
PPAR signaling directionality
Receptor transactivation assay controls
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